molecular formula C16H13ClN6O4 B2553639 2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrobenzamide CAS No. 1004638-02-1

2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrobenzamide

Cat. No.: B2553639
CAS No.: 1004638-02-1
M. Wt: 388.77
InChI Key: OQUBOCCNOPHOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrobenzamide belongs to a class of hybrid heterocyclic amides featuring a pyrimidine-pyrazole core. The structure integrates:

  • A 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety, which enhances hydrogen-bonding interactions with biological targets.
  • A 3-methyl-1H-pyrazol-5-yl group, contributing to aromatic stacking and metabolic stability.
  • A 5-nitrobenzamide substituent, which introduces electron-withdrawing effects and influences pharmacokinetic properties.

Properties

IUPAC Name

2-chloro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O4/c1-8-6-14(24)20-16(18-8)22-13(5-9(2)21-22)19-15(25)11-7-10(23(26)27)3-4-12(11)17/h3-7H,1-2H3,(H,19,25)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUBOCCNOPHOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H15ClN4O3
  • Molecular Weight : 320.75 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrimidine and pyrazole rings, followed by chlorination and nitro substitution.

Antifungal Activity

Research indicates that compounds containing pyrimidine and pyrazole moieties exhibit significant antifungal activity. A study on similar derivatives demonstrated that modifications in the structure could lead to enhanced antifungal properties against various fungal strains, including Candida species. The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like nitro enhances activity by increasing lipophilicity and altering membrane permeability .

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's structural components suggest potential inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives with similar structures have shown inhibition of DNA polymerases and kinases, which are crucial for cancer cell survival . In vitro studies have reported cytotoxic effects against various human tumor cell lines, indicating a promising avenue for further investigation .

Antimicrobial Activity

In addition to antifungal properties, compounds with similar structures have demonstrated broad-spectrum antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis. The incorporation of halogen atoms (like chlorine) and nitro groups has been linked to increased antimicrobial potency .

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted on related pyrimidine derivatives to predict their biological activity based on structural features. These studies utilize various descriptors such as lipophilicity, electronic properties, and steric factors to develop predictive models for antifungal and anticancer activities .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar backbone was tested against a panel of cancer cell lines (A549, MCF7). Results showed IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Case Study 2 : A related compound demonstrated significant antifungal activity against Candida albicans with an MIC value lower than that of standard antifungal agents.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an antimicrobial agent . Research indicates that derivatives of similar structures exhibit moderate to strong antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The compound's ability to inhibit bacterial growth makes it a candidate for further development into therapeutic agents.

Anticancer Properties

In recent studies, compounds with structural similarities to 2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrobenzamide have shown promising results in the treatment of cancer. Specifically, the compound's mechanism of action may involve the inhibition of androgen receptors, which are critical in the progression of prostate cancer . This property positions it as a potential lead compound for developing new anticancer therapies.

The biological profile of this compound includes:

Activity Target Organisms Efficacy
AntibacterialStaphylococcus aureus, Pseudomonas aeruginosaModerate to strong inhibition
AntifungalVarious fungal strainsPotentially effective
AnticancerProstate cancer cellsInhibition of androgen receptor activity

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives synthesized through the Biginelli reaction exhibited significant antibacterial properties against multiple strains, outperforming standard treatments such as Ciprofloxacin .
  • Anticancer Research : Research has indicated that certain pyrazole derivatives can effectively inhibit androgen receptor activity in prostate cancer models, suggesting that similar compounds may hold therapeutic potential .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption and bioavailability characteristics, which are critical for their development as therapeutic agents .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to three classes of analogs: pyrazole-carboxamides, pyrimidinone-thioacetamides, and commercial derivatives (Table 1).

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name / ID Core Structure Substituents Melting Point (°C) Molecular Formula Key References
Target Compound Pyrimidine-Pyrazole-Benzamide 5-Nitro, 2-chloro, 3-methyl Not reported C₁₇H₁₄ClN₅O₄
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-Pyrazole-Benzamide 4-Cyano, 1-phenyl, 3-methyl 133–135 C₂₁H₁₅ClN₆O
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidinone-Thioacetamide 4-Bromophenyl, SCH₂CO >262 C₁₃H₁₃BrN₂O₂S
N-[3-Cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,4-difluorobenzamide (BG15913) Pyrimidine-Pyrazole-Benzamide 3,4-Difluoro, 3-cyclopropyl Not reported C₁₈H₁₅F₂N₅O₂
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide Pyridine-Benzamide 3-Chlorobenzyl, 4-chlorophenyl Not reported C₁₉H₁₃Cl₃N₂O₂

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The target compound’s 5-nitro group is a stronger EWG compared to analogs with cyano (3a, ) or bromo () substituents. This may enhance binding affinity to targets like GABA receptors or kinases.
  • Heterocyclic Diversity: Pyrimidinone-thioacetamides () show higher melting points (>262°C), suggesting greater crystallinity and stability than pyrazole-benzamides.
  • Bioisosteric Replacements : BG15913 () replaces nitro with difluoro groups, balancing lipophilicity and metabolic resistance.

Yield Comparison :

  • Pyrazole-carboxamides (e.g., 3a–3p) achieve yields of 60–71% .
  • Thioacetamides () show lower yields (60–75%), likely due to sulfur’s nucleophilic challenges.
Table 2: Anticonvulsant Activity of Selected Analogs
Compound ED₅₀ (mg/kg) LD₅₀ (mg/kg) Therapeutic Index (TI) Reference
Target Compound Not reported Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 32.1 480 15.0
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Not tested Not tested Not tested

Key Insights :

  • The lead thioacetamide () exhibits a high TI (15.0), suggesting a favorable safety profile. The target compound’s nitro group may further enhance efficacy but requires toxicity profiling.
  • Pyrazole-carboxamides () prioritize structural diversity over activity screening, highlighting a research gap.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-component reactions (MCRs) or one-pot synthesis are preferred for constructing the pyrazole-pyrimidine core. For example, coupling 5-nitro-2-chlorobenzoic acid derivatives with functionalized pyrazole intermediates under basic conditions (e.g., K₂CO₃ in DMF at room temperature) achieves high yields . Optimization involves solvent selection (polar aprotic solvents like DMF enhance solubility), stoichiometric control of reactive intermediates, and purification via column chromatography.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., nitro and chloro groups) and amide linkage formation .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and nitro group vibrations (~1500–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₇H₁₂ClN₅O₄).
  • X-ray Crystallography (if crystalline): Resolve steric effects from the 3-methylpyrazole and dihydropyrimidinone moieties .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or oxidoreductases linked to the pyrimidine scaffold’s known targets .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT assays .
  • Solubility and Stability : Assess in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding modes with biological targets, and what experimental validation is required?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with ATP-binding pockets or catalytic sites of kinases. Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the chlorobenzamide moiety .
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability (e.g., RMSD < 2 Å).
  • Validation : Compare predictions with mutagenesis studies (e.g., alanine scanning) or competitive binding assays using fluorescence anisotropy .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Methodology :

  • Dose-Response Replication : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Off-Target Screening : Employ proteome-wide affinity chromatography to detect unintended interactions .

Q. How can reaction pathways be modified to enhance selectivity for specific derivatives?

  • Methodology :

  • Protecting Groups : Temporarily shield reactive sites (e.g., nitro reduction) during pyrazole functionalization .
  • Catalytic Systems : Use Pd/C or CuI for regioselective cross-coupling at the pyrazole C-5 position .
  • Table 1 : Comparison of synthetic routes:
RouteConditionsYield (%)Selectivity
MCRDMF, K₂CO₃78Moderate
StepwiseTHF, Pd(PPh₃)₄65High

Q. What in vitro/in vivo pharmacokinetic parameters should be prioritized for translational studies?

  • Methodology :

  • Permeability : Caco-2 monolayer assays to predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ and CYP inhibition .
  • Toxicity : Zebrafish embryo models for acute toxicity (LC₅₀) and organ-specific effects .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link studies to kinase inhibition hypotheses or redox-modulating mechanisms .
  • Data Triangulation : Combine spectral, computational, and biological data to validate mechanistic claims .
  • Reproducibility : Document solvent lot numbers, temperature gradients, and instrument calibration protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.